An In-Depth Technical Guide to the Synthesis of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is centered around a key 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocyclic rings. This document details the underlying chemical principles, provides step-by-step experimental protocols for the synthesis of key intermediates and the final product, and outlines methods for purification and characterization. The guide is intended to serve as a practical resource for researchers in the field of organic synthesis and drug development.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The isoxazole scaffold is a key structural motif in a number of approved drugs and clinical candidates. The unique electronic properties and geometric arrangement of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. The title compound, Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate, incorporates a substituted isoxazole core, suggesting its potential as a valuable building block for the synthesis of novel bioactive molecules.
The synthetic strategy detailed herein employs a convergent approach, culminating in a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method is widely recognized for its high degree of regioselectivity and stereoselectivity, making it a reliable tool for the construction of complex heterocyclic systems.
Synthetic Strategy
The synthesis of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate is achieved through a three-step process, as illustrated in the workflow diagram below. The core of this strategy is the formation of the isoxazole ring via a 1,3-dipolar cycloaddition.
Figure 1: Overall synthetic workflow for Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate.
The key steps in this synthetic pathway are:
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Synthesis of 1-Ethynylcyclohexanol: This alkyne intermediate is prepared via a Grignard reaction between ethynylmagnesium bromide and cyclohexanone. This is a classic and efficient method for the introduction of an ethynyl group onto a carbonyl carbon.
-
Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound serves as a stable precursor to the reactive nitrile oxide intermediate. It can be synthesized from readily available starting materials such as glycine ethyl ester hydrochloride.
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1,3-Dipolar Cycloaddition: The final step involves the in situ generation of the nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base, followed by its reaction with 1-ethynylcyclohexanol to yield the target isoxazole.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-Ethynylcyclohexanol
This procedure is adapted from established methods for the ethynylation of ketones.[1][2]
Reaction Scheme:
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
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Slowly add a solution of ethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) to initiate the formation of ethylmagnesium bromide.
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Once the Grignard reagent formation is complete, bubble acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide.
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To this solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-ethynylcyclohexanol as a colorless to pale yellow oil.
Table 1: Reagent Quantities for the Synthesis of 1-Ethynylcyclohexanol
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Cyclohexanone | 98.14 | 0.1 | 9.81 | 10.3 |
| Magnesium | 24.31 | 0.12 | 2.92 | - |
| Ethyl Bromide | 108.97 | 0.12 | 13.08 | 8.8 |
| Acetylene | 26.04 | Excess | - | - |
| Anhydrous THF | - | - | - | 150 |
Step 2: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol is based on the diazotization of glycine ethyl ester hydrochloride.[3]
Reaction Scheme:
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Ethyl 2-chloro-2-(hydroxyimino)acetate as a solid.
Table 2: Reagent Quantities for the Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| Glycine Ethyl Ester HCl | 139.58 | 0.1 | 13.96 |
| Sodium Nitrite | 69.00 | 0.11 | 7.59 |
| Conc. Hydrochloric Acid | - | - | - |
| Water | - | - | - |
Step 3: Synthesis of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate
This final step involves a 1,3-dipolar cycloaddition reaction.[4][5]
Figure 2: Reaction mechanism for the 1,3-dipolar cycloaddition.
Procedure:
-
Dissolve 1-ethynylcyclohexanol (1.0 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in an appropriate solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product.
Table 3: Reagent Quantities for the Final Synthesis Step
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 1-Ethynylcyclohexanol | 124.18 | 0.05 | 6.21 | - |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 0.055 | 8.34 | - |
| Triethylamine | 101.19 | 0.06 | 6.07 | 8.4 |
| Dichloromethane | - | - | - | 100 |
Characterization
The structure and purity of the synthesized Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate should be confirmed by various spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the cyclohexyl protons, a singlet for the hydroxyl proton, and a singlet for the isoxazole ring proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the carbons of the cyclohexyl ring, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch), a strong absorption for the ester carbonyl group (C=O stretch), and characteristic absorptions for the C=N and N-O bonds of the isoxazole ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.
Table 4: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.2-2.0 (m, 10H, cyclohexyl), ~2.5 (s, 1H, OH), ~6.5 (s, 1H, isoxazole-H) |
| ¹³C NMR (CDCl₃) | δ ~160 (C=O, ester), ~158 (C=O, isoxazole), ~110 (isoxazole-C4), ~170 (isoxazole-C5), ~70 (C-OH, cyclohexyl), ~62 (OCH₂CH₃), ~14 (OCH₂CH₃), 20-40 (cyclohexyl carbons) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1730 (s, C=O), ~1600 (m, C=N), ~1450, ~1370 |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₁₇NO₄ |
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate. The described methodology, centered on a 1,3-dipolar cycloaddition, provides a practical approach for accessing this and structurally related isoxazole derivatives. The detailed experimental protocols and characterization guidelines are intended to facilitate the reproduction of this synthesis in a laboratory setting. The availability of this synthetic route opens avenues for further investigation into the biological activities and potential applications of this class of compounds in drug discovery and development.
References
- Verkruijsse, H. D., & Brandsma, L. (1991). A convenient laboratory-scale synthesis of 1-ethynylcyclohexanol.
- Midland, M. M., & Tramontano, A. (1980). 1-Ethynylcyclohexanol. Organic Syntheses, 59, 14.
- Kim, H., & Lee, P. H. (2002). A new and convenient synthesis of 1-alkynylcyclohexanols.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(4), 336.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Organic Letters, 23(14), 5457–5460.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2019).
- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (2019). Chemistry – A European Journal, 25(55), 12653-12667.
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